molecular formula C19H13Cl2NO2 B2495409 N-(2,5-dichlorophenyl)-3-phenoxybenzamide CAS No. 313660-24-1

N-(2,5-dichlorophenyl)-3-phenoxybenzamide

Cat. No.: B2495409
CAS No.: 313660-24-1
M. Wt: 358.22
InChI Key: XGPUJOHVJSXUKN-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-3-phenoxybenzamide is an organic compound characterized by the presence of dichlorophenyl and phenoxybenzamide groups

Scientific Research Applications

N-(2,5-dichlorophenyl)-3-phenoxybenzamide has several scientific research applications:

Safety and Hazards

The safety data sheet for a similar compound, “5-(3,4-Dichlorophenyl)furfural”, indicates that it causes skin irritation, serious eye irritation, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, may cause respiratory irritation, and is toxic if swallowed, in contact with skin or if inhaled .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting potential targets for N-(2,5-dichlorophenyl)-3-phenoxybenzamide.

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect multiple biochemical pathways.

Result of Action

Related compounds have been shown to induce a variety of biological effects, suggesting that this compound could potentially have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, a related compound, N-(2,5-dichlorophenyl)succinamic acid, has been reported to have a nitrification suppressing effect at concentrations of 10-20ppm . This suggests that the action of this compound could also be influenced by environmental factors such as pH, temperature, and the presence of other substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-3-phenoxybenzamide typically involves the reaction of 2,5-dichloroaniline with 3-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-3-phenoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Substituted phenoxybenzamides.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-3-phenoxybenzamide
  • N-(2,5-dichlorophenyl)-3-phenylbenzamide
  • N-(2,5-dichlorophenyl)-3-methoxybenzamide

Uniqueness

N-(2,5-dichlorophenyl)-3-phenoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and phenoxy groups enhances its reactivity and potential as an enzyme inhibitor compared to similar compounds .

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO2/c20-14-9-10-17(21)18(12-14)22-19(23)13-5-4-8-16(11-13)24-15-6-2-1-3-7-15/h1-12H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPUJOHVJSXUKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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